tert-butyl N-(3-formylcyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-formylcyclobutyl)carbamate: is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(3-formylcyclobutyl)carbamate can be synthesized through several routes. One common method involves the reaction of tert-butyl carbamate with a cyclobutyl derivative under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-formylcyclobutyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed to reduce the compound.
Substitution: Substitution reactions may involve reagents such as halides or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl N-(3-formylcyclobutyl)carbamate has a wide range of applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-formylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways . The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness: tert-Butyl N-(3-formylcyclobutyl)carbamate is unique due to its specific structure, which includes a formyl group attached to a cyclobutyl ring. This structural feature imparts distinct chemical properties and reactivity compared to other carbamates .
Biological Activity
tert-butyl N-(3-formylcyclobutyl)carbamate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, highlighting its anti-inflammatory and neuroprotective effects.
- IUPAC Name : rel-tert-butyl ((1s,3s)-3-formylcyclobutyl)carbamate
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
- CAS Number : 171549-91-0
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-formylcyclobutyl amine. The reaction conditions often include the use of coupling reagents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation .
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In a study comparing various carbamate derivatives, several compounds demonstrated promising anti-inflammatory effects, with inhibition percentages ranging from 39.021% to 54.239% in carrageenan-induced rat paw edema models . This suggests that the compound may serve as a potential alternative to traditional NSAIDs.
Neuroprotective Effects
In vitro studies have shown that this compound can protect astrocytes from amyloid beta (Aβ) induced toxicity, which is relevant in Alzheimer's disease research. The compound was tested against Aβ1-42, where it improved cell viability significantly compared to untreated controls. Specifically, cell viability increased from 43.78% to 62.98% when treated with the compound alongside Aβ1-42 .
In vivo studies involving scopolamine models revealed that while the compound reduced oxidative stress markers (malondialdehyde levels), it did not exhibit significant efficacy compared to established treatments like galantamine . This highlights the need for further investigation into its bioavailability and mechanism of action in neuroprotection.
Case Studies
Discussion
The biological activity of this compound suggests it may be a valuable candidate for further pharmaceutical development, particularly in treating inflammatory conditions and neurodegenerative diseases such as Alzheimer's. Its dual activity as an anti-inflammatory agent and a neuroprotective compound opens avenues for research into new therapeutic strategies.
Properties
IUPAC Name |
tert-butyl N-(3-formylcyclobutyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXUZWUXKMBGES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171549-92-1 |
Source
|
Record name | rac-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.